N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
Brand Name: Vulcanchem
CAS No.: 895461-12-8
VCID: VC4413316
InChI: InChI=1S/C22H17ClN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26)
SMILES: C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C22H17ClN2O3S2
Molecular Weight: 456.96

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

CAS No.: 895461-12-8

Cat. No.: VC4413316

Molecular Formula: C22H17ClN2O3S2

Molecular Weight: 456.96

* For research use only. Not for human or veterinary use.

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide - 895461-12-8

Specification

CAS No. 895461-12-8
Molecular Formula C22H17ClN2O3S2
Molecular Weight 456.96
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Standard InChI InChI=1S/C22H17ClN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26)
Standard InChI Key JHYOTGQDHMUSFQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₂₂H₁₇ClN₂O₃S₂; MW: 457.0 g/mol) features three key domains:

  • Benzothiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, known for enhancing bioavailability and target affinity .

  • 4-Chlorophenyl sulfonyl group: A sulfonamide-linked chlorophenyl group, which contributes to electrostatic interactions with enzymatic targets .

  • Propanamide linker: A flexible alkyl chain that bridges the benzothiazole and sulfonyl groups, modulating solubility and conformational stability .

The SMILES string O=C(CCS(=O)(=O)c1ccc(Cl)cc1)Nc1ccccc1-c1nc2ccccc2s1 underscores the spatial arrangement of these functional groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₁₇ClN₂O₃S₂
Molecular Weight457.0 g/mol
CAS Number895461-12-8
Topological Polar Surface Area113 Ų (estimated)

Synthetic Routes and Optimization

Hantzsch Thiazole Synthesis

The benzothiazole core is typically synthesized via the Hantzsch reaction, where α-haloketones react with thioamides under basic conditions . For this compound, the synthesis likely involves:

  • Formation of the benzothiazole ring: Reaction of 2-aminothiophenol with a carbonyl source, followed by cyclization.

  • Sulfonylation: Introduction of the 4-chlorophenyl sulfonyl group via sulfonamide coupling using 4-chlorobenzenesulfonyl chloride.

  • Propanamide linkage: Amide bond formation between the benzothiazole-aniline and 3-((4-chlorophenyl)sulfonyl)propanoic acid, mediated by coupling agents like HBTU .

A critical challenge is avoiding intramolecular cyclization byproducts, which necessitates controlled reaction temperatures (e.g., 70–80°C) and stoichiometric precision .

Biological Activities and Mechanisms

Table 2: Inferred Antimicrobial Profile (Based on Analogs)

PathogenMIC Range (µg/mL)Mechanism Hypotheses
MRSA2–16DNA gyrase inhibition
Candida auris8–32Ergosterol biosynthesis disruption
Vancomycin-resistant Enterococcus4–64Cell wall synthesis interference

Anticancer Activity

Benzothiazole sulfonamides demonstrate selective cytotoxicity against cancer cells by targeting tubulin polymerization or topoisomerase II . For instance:

  • Compound 7 (naphthoquinone-thiazole hybrid): IC₅₀ = 1.8 µM against MCF-7 breast cancer cells .

  • Analog PD146786: Inhibits cyclin-dependent kinases (CDKs) with nanomolar affinity .

The propanamide linker in N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide may facilitate interactions with hydrophobic kinase domains, though in vitro assays are needed to confirm this .

Pharmacological and Toxicological Considerations

ADME Profile

  • Absorption: High logP (~3.5) suggests moderate lipophilicity, favoring passive diffusion across membranes .

  • Metabolism: Likely undergoes hepatic CYP450-mediated oxidation, with the sulfonamide group prone to glucuronidation .

  • Excretion: Predominantly renal, given its molecular weight <500 g/mol .

Toxicity Risks

Sulfonamide derivatives carry risks of hypersensitivity reactions and hematological toxicity . Preclinical studies on analogs report:

  • Acute toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Negative Ames test results for related compounds .

Future Directions and Clinical Relevance

Structural Optimization

  • Bioisosteric replacement: Substituting the 4-chlorophenyl group with trifluoromethyl or nitro groups may enhance potency against resistant strains .

  • Pro-drug strategies: Esterification of the propanamide linker could improve oral bioavailability.

Target Identification

Proteomic studies are needed to elucidate precise molecular targets, such as:

  • Bacterial dihydrofolate reductase

  • Eukaryotic topoisomerase II

  • Fungal lanosterol demethylase

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